

PD 173955 Analog 1: A Technical Whitepaper

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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238

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This document provides a comprehensive technical overview of **PD 173955 Analog 1**, a pyrido[2,3-d]pyrimidine derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its known biological activities, relevant experimental protocols, and associated signaling pathways.

Introduction and Overview

PD 173955 Analog 1, also identified as Compound 26 in certain literature, is a synthetic small molecule with the chemical name 3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid. Its CAS number is 185039-99-0.

There is conflicting information in the public domain regarding the primary molecular target of this compound. One body of evidence, stemming from in silico computational studies, suggests it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.^{[1][2]} Conversely, its structural similarity to the parent compound, PD 173955, and other data sheets, classify it as a potent inhibitor of the non-receptor tyrosine kinase c-Src. The parent compound is a well-characterized dual inhibitor of the Bcr-Abl and Src family kinases. This guide will present the evidence for both potential mechanisms of action.

Molecular Target Profile

Putative EGFR Kinase Inhibition

Computational modeling studies have identified **PD 173955 Analog 1** (referred to as Compound 26) as a potential inhibitor of EGFR kinase.^{[1][2]} A 2016 study by Bagchi M.C., et al., utilized in silico methods to evaluate a series of 6-(2,6-dichlorophenyl)-pyrido[2,3-

d]pyrimidin-7(8H)-one compounds, predicting that this analog could exhibit antitumor properties through EGFR inhibition.^{[1][2]}

c-Src and Bcr-Abl Kinase Inhibition

Based on its core structure, **PD 173955 Analog 1** is classified by some vendors as a potent c-Src inhibitor.^{[3][4]} This aligns with extensive research on its parent compound, PD 173955, which is a potent, ATP-competitive inhibitor of both the Bcr-Abl fusion protein and Src family kinases. The parent compound has been shown to inhibit Bcr-Abl-dependent cell growth in the low nanomolar range and also demonstrates activity against the c-Kit receptor tyrosine kinase.

Quantitative Data Summary

The available quantitative data for **PD 173955 Analog 1** is limited and conflicting. The tables below summarize the available data for the analog itself and its structurally similar parent compound, PD 173955, to provide context.

Table 1: Biological Activity of **PD 173955 Analog 1**

Target	Assay Type	Species	IC ₅₀	Source
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| EGFR | In silico (Computational) | - | 0.19 μM |^{[1][2]} |

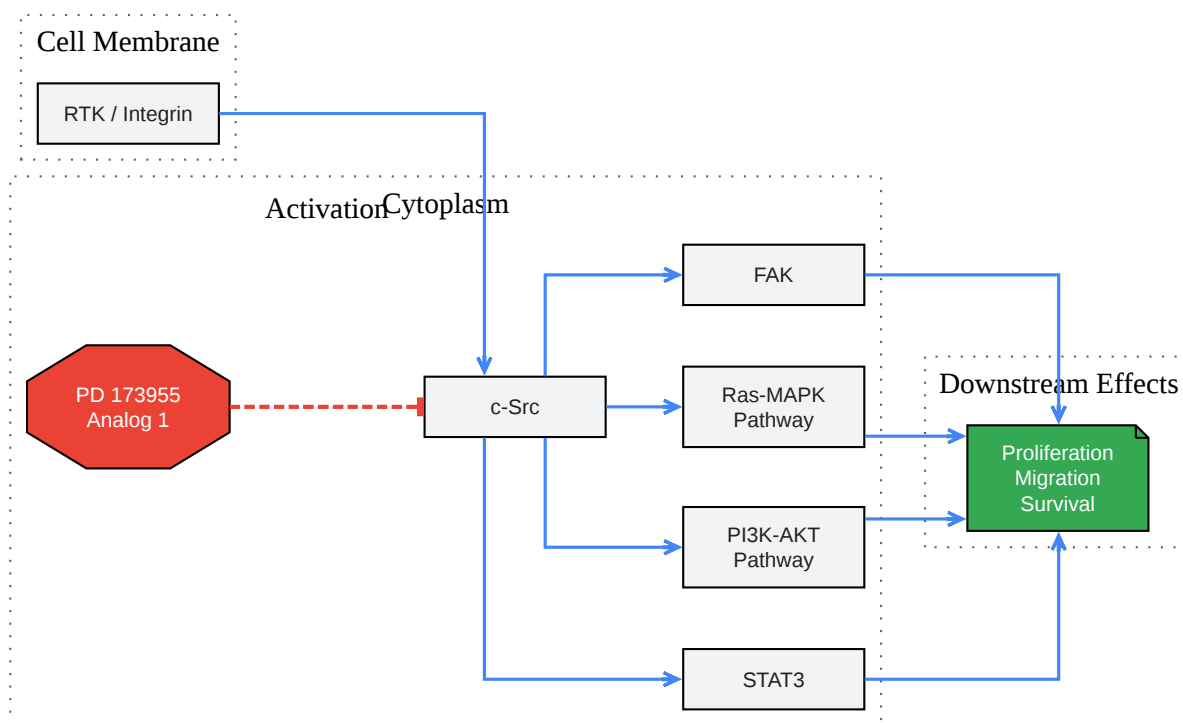
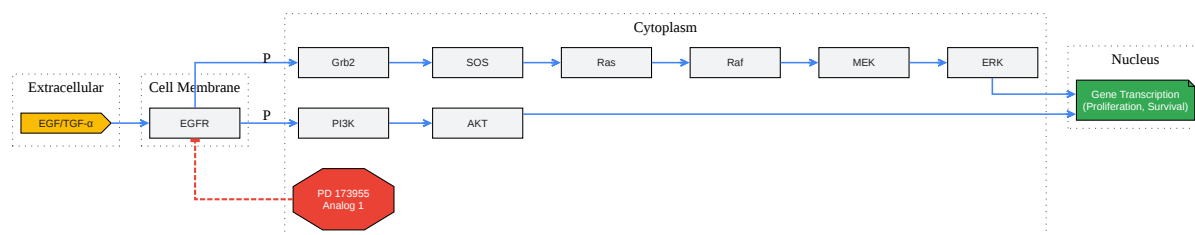
Table 2: Experimental Biological Activity of Parent Compound (PD 173955)

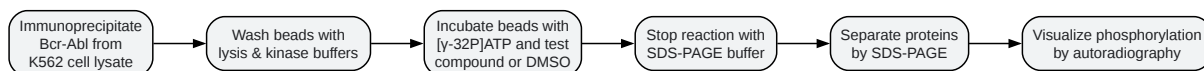
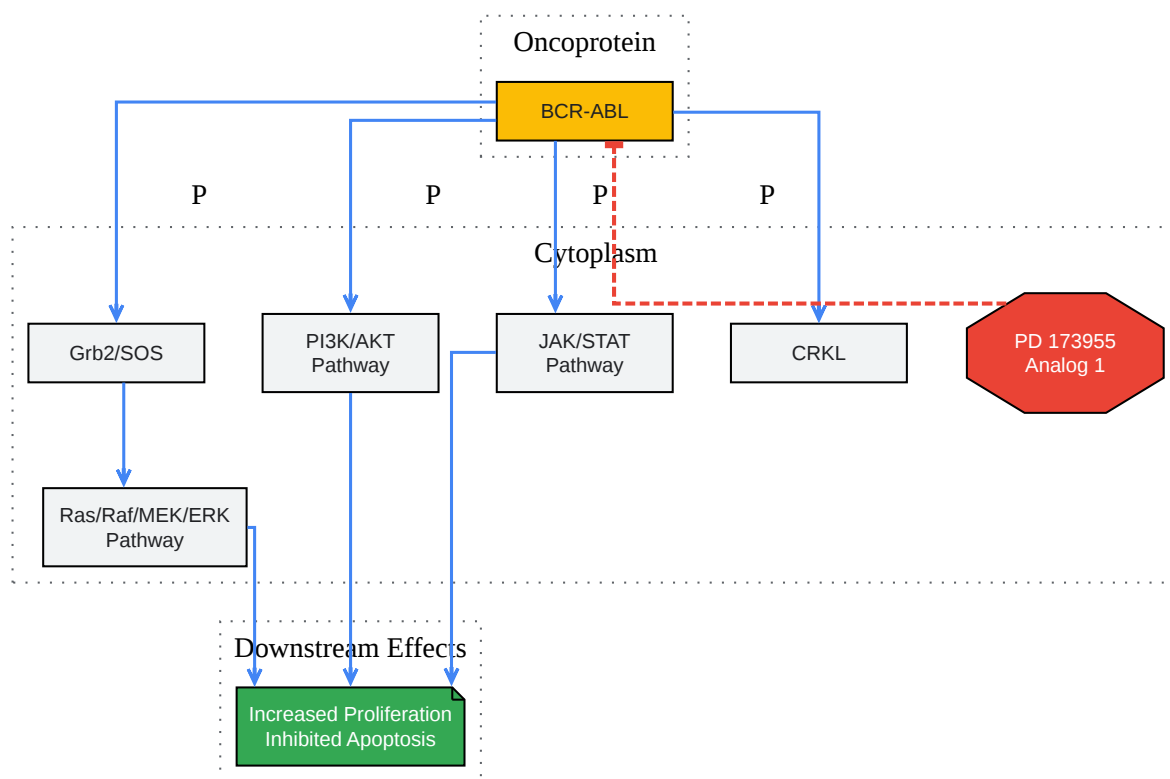
Target/Cell Line	Assay Type	Species	IC ₅₀	Source
Bcr-Abl Kinase	In Vitro Kinase Assay	-	1-2 nM	[5]
c-Src Kinase	In Vitro Kinase Assay	-	22 nM	[6]
c-Kit Autophosphorylation	In Vivo (Cell-based)	Human	~25 nM	[5]
Bcr-Abl-dependent cells	Cell Proliferation Assay	Murine	2-35 nM	[5]

| M07e cells (c-Kit dependent) | Cell Proliferation Assay | Human | 40 nM [[5] |

Signaling Pathways

Given the conflicting target profile, diagrams for the primary proposed signaling pathways are provided below. These diagrams illustrate the potential points of inhibition for **PD 173955 Analog 1**.





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